molecular formula C6H5F3N2O B1462825 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 1007551-55-4

2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1462825
CAS No.: 1007551-55-4
M. Wt: 178.11 g/mol
InChI Key: FVZFAEBVAIXIGI-UHFFFAOYSA-N
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Description

The compound “2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde” likely contains a pyrazole ring, which is a type of aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The presence of fluorine atoms can often enhance the chemical and metabolic stability of pharmaceuticals .

Scientific Research Applications

Synthesis of New Compounds

Researchers have successfully synthesized new compounds using derivatives similar to 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde. For instance, Bonacorso et al. (2009) synthesized a precursor, 4,6,6-trimethoxy-1,1,1-trifluorohex-3-en-2-one, from a trifluoroacetylation reaction, which led to new series of 4,5-dihydro-1H-pyrazoles (Bonacorso et al., 2009).

Antimicrobial and Antioxidant Activities

A study by Bhat et al. (2016) involved the synthesis of new 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds exhibited antimicrobial and antioxidant activities, indicating potential applications in medical and pharmaceutical fields (Bhat et al., 2016).

Determination of pKa Values

Jones et al. (1996) reported on the synthesis of trifluoromethylazoles, including compounds similar to this compound. Their study included determining the pKa values of these compounds using 19F NMR spectroscopy, highlighting their use in pH measurement in biological media (Jones et al., 1996).

Synthesis of Novel Heterocycles

Baashen et al. (2017) used a precursor similar to this compound for the synthesis of novel heterocycles. This illustrates the compound's role in facilitating diverse chemical syntheses (Baashen et al., 2017).

Catalysis and Oxidation Processes

Alegria et al. (2007) explored the use of pyrazole complexes, closely related to this compound, in catalyzing oxidation processes. Their research demonstrates potential industrial and chemical applications for such compounds (Alegria et al., 2007).

Three-Component Reaction Formations

Sheibani and Babaie (2009) investigated the three-component reactions involving compounds like this compound, which could lead to the formation of complex organic structures. Such reactions are significant in organic chemistry and pharmaceutical synthesis (Sheibani & Babaie, 2009).

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZFAEBVAIXIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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